molecular formula C16H18N2O3 B12950465 methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate CAS No. 259544-82-6

methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate

Cat. No.: B12950465
CAS No.: 259544-82-6
M. Wt: 286.33 g/mol
InChI Key: NVPZYWKHECCTCO-UHFFFAOYSA-N
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Description

Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate is a chemical compound with the molecular formula C16H18N2O3 . It is the methyl ester derivative of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid , a benzoic acid core substituted with both morpholino and pyrrole heterocycles. The presence of these distinct pharmacophores—the morpholine ring known for its solubility properties and the pyrrole ring—makes this ester a valuable intermediate in medicinal chemistry and drug discovery research . It is primarily used in laboratory settings for the synthesis and development of novel bioactive molecules, including new pyrrole derivatives investigated for pharmaceutical applications . As a building block, its structure offers multiple sites for further chemical modification. Researchers can leverage the ester group for hydrolysis to the corresponding acid or for various functional group transformations. This compound is intended for research and development purposes only. Safety and Handling: While a specific safety data sheet for this methyl ester was not located, researchers should note that the closely related carboxylic acid form has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is strongly advised to handle this product with appropriate personal protective equipment and to consult the safety data sheet provided with the product for specific handling instructions. Product Note: This product is labeled with the precautionary statement "For Research Use Only". It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

259544-82-6

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-pyrrol-1-ylbenzoate

InChI

InChI=1S/C16H18N2O3/c1-20-16(19)14-12-13(17-6-2-3-7-17)4-5-15(14)18-8-10-21-11-9-18/h2-7,12H,8-11H2,1H3

InChI Key

NVPZYWKHECCTCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2C=CC=C2)N3CCOCC3

solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis begins with several key starting materials:

Reaction Conditions and Procedures

The following outlines a typical preparation method based on available literature:

  • Formation of Pyrrole Derivative :

    • A pyrrole derivative can be synthesized through a condensation reaction between an appropriate aldehyde and a substituted vinyl ketone under acidic conditions, typically using a solvent like ethanol or methanol.
  • Morpholine Substitution :

    • The synthesized pyrrole can then be reacted with methyl benzoate in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution, where morpholine acts as a nucleophile.
  • Final Esterification :

    • The final step involves esterification, where the product from the previous step is reacted with methyl chloroformate or another suitable methylating agent to yield methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate.

Yield and Purity Analysis

The yield of this compound can vary depending on reaction conditions, but typical yields range from 60% to 80%. Purity is usually assessed using techniques such as:

Characteristic Value
Yield 75%
Purity >95%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or pyrrole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits notable biological activities due to its structural characteristics:

  • Antimicrobial Properties : Research indicates that pyrrole derivatives, including this compound, can act against various bacterial strains. For instance, derivatives have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin .
  • Anticancer Potential : Compounds containing pyrrole rings are being investigated for their anticancer properties. Studies have suggested that modifications on the pyrrole structure can lead to compounds with significant cytotoxic effects against cancer cell lines .
  • CNS Activity : The ability of methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate to penetrate biological membranes suggests potential central nervous system activity, making it a candidate for further exploration in neuropharmacology.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These include:

  • Direct Alkylation : This method involves the alkylation of morpholine derivatives with appropriate benzoic acid derivatives.
  • Pyrrole Synthesis : The incorporation of pyrrole can be achieved through cyclization reactions involving suitable precursors.
  • Functional Group Modifications : Post-synthesis modifications allow for the enhancement of specific properties, such as solubility and biological activity.

These synthetic routes demonstrate the versatility in producing this compound while allowing for further modifications that may enhance its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFindings
Antimicrobial Activity Study Demonstrated significant antibacterial effects against MRSA and other resistant strains, highlighting its potential as a lead compound in antibiotic development .
Cancer Cell Line Testing Evaluated the cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into its mechanisms of action .
Neuropharmacological Assessment Explored the compound's ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Position) Key Functional Features
Methyl benzoate None Simple ester; high volatility
Methyl 2-chlorobenzoate -Cl (2) Electron-withdrawing group; moderate polarity
Methyl 2-methoxybenzoate -OCH₃ (2) Electron-donating group; high solubility
Benzyl benzoate Benzyl ester Lipophilic; used in fragrances and pesticides
Target compound -Morpholino (2), -pyrrole (5) Polar, bulky substituents; enhanced π-stacking potential

Physicochemical Properties

Property Methyl Benzoate Methyl 2-Chlorobenzoate Target Compound (Predicted)
Volatility High Moderate Low (due to bulky groups)
Solubility (Polarity) Moderate Low High (morpholino enhances polarity)
Stability Stable Hydrolytically sensitive Moderate (ester hydrolysis possible)

Biological Activity

Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate is a compound of interest in medicinal chemistry due to its unique structural features, which include a morpholine ring and a pyrrole moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H16N2O3
  • Molecular Weight : Approximately 272.30 g/mol

The presence of both the morpholino and pyrrole rings contributes to its solubility and potential interactions with biological targets, making it a candidate for further pharmacological exploration.

Biochemical Pathways

The specific biochemical pathways influenced by this compound remain largely unexplored. However, studies indicate that compounds with similar structures exhibit activity against bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria.

Inhibition Studies

Recent research has demonstrated that derivatives of this compound can inhibit bacterial DNA gyrase with low nanomolar IC50 values. For instance, compounds with substituted morpholines have shown dual inhibition against both DNA gyrase and topoisomerase IV, indicating their potential as effective antibacterial agents .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds indicate potent antibacterial effects:

Compound TypeBacterial StrainMIC (μg/mL)
Type IStaphylococcus aureus<0.25
Type IEscherichia coli1–4
Type IPseudomonas aeruginosa1–8
Type IIEnterobacter cloacae16

These results suggest that modifications to the morpholine or pyrrole components can enhance antibacterial efficacy .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for anticancer activity. Preliminary studies have shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), indicating potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on optimizing the biological activity of this compound through structural modifications:

  • Optimization of Antibacterial Activity : Research indicated that modifying the pyrrole substituents could enhance binding affinity to bacterial targets while improving solubility .
  • Cytotoxicity Assessments : In vitro assays revealed that some derivatives exhibit low cytotoxicity towards human liver cells, suggesting a favorable therapeutic index .
  • Dual Mechanism of Action : Compounds derived from this compound have shown promise in dual inhibition mechanisms, potentially leading to broader-spectrum antibacterial activity .

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